molecular formula C16H15NO3 B7465371 N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7465371
M. Wt: 269.29 g/mol
InChI Key: FVDNRYDAIIKVSY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.

Mechanism of Action

N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide inhibits N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ has been shown to promote cell survival, reduce inflammation, and enhance insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various animal models of inflammation. Additionally, N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to enhance insulin sensitivity and glucose uptake in adipocytes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its specificity towards N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ. This specificity allows for the selective inhibition of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ without affecting other kinases. Additionally, N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of using N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is its potential toxicity, which requires careful consideration in experimental design.

Future Directions

There are various future directions for the research of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One potential direction is the development of more potent and selective N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ inhibitors. Additionally, the use of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in combination with other drugs for the treatment of various diseases, such as cancer and Alzheimer's disease, is an area of interest. Furthermore, the investigation of the potential role of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in the regulation of other cellular processes, such as autophagy and mitophagy, is an exciting avenue for future research.
Conclusion:
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that has shown great potential in various research applications. Its ability to selectively inhibit N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ has led to its investigation in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. While there are limitations to its use, the future directions for research in this area are promising, and further investigation of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is warranted.

Synthesis Methods

N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized using a one-pot reaction between 2-amino-4-methoxybenzoic acid and 2,3-dihydrobenzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as EDCI, and a base, such as DIPEA. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential in various research applications. It has been shown to inhibit glycogen synthase kinase-3β (N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ has been linked to the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-19-13-8-6-12(7-9-13)17-16(18)15-10-11-4-2-3-5-14(11)20-15/h2-9,15H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDNRYDAIIKVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

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